Cas no 3239-45-0 ((S)-(+)-Fenfluramine Hydrochloride)
(S)-(+)-Fenfluramine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Dexfenfluramine hydrochloride
- (+)-Fenfluramine hydrochloride
- (S)-N-Ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride
- (S)-(+)-Fenfluramine Hydrochloride
- DEXFENFLURAMINE HYDROCHLORIDE PHARMACEUTICAL GRADE
- Adipomin
- Dexfenfluramina [Spanish]
- Tox21_112864
- SR-01000868883-2
- EINECS 221-806-0
- FENFLURAMINE D-FORM HYDROCHLORIDE [MI]
- 3239-45-0
- PM28L0FHNP
- MLS002320658
- DEXFENFLURAMINE HYDROCHLORIDE [MART.]
- CCG-220638
- Redux (TN)
- C12H16F3N.HCl
- S-5614
- (S)-N-Ethyl-?-methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride
- DEXFENFLURAMINE HYDROCHLORIDE [WHO-DD]
- Tox21_112864_1
- DEXFENFLURAMINE HYDROCHLORIDE [VANDF]
- FT-0653919
- Adifax
- (+)-(S)-N-Ethyl-alpha-methyl-m-(trifluoromethyl)phenethylamine hydrochloride
- BENZENEETHANAMINE, N-ETHYL-.ALPHA.-METHYL-3-(TRIFLUOROMETHYL)-, HYDROCHLORIDE, (S)-
- BF164363
- CAS-3239-45-0
- Redux
- SCHEMBL120916
- NCGC00247710-01
- d-Fenfluramine hydrochloride
- LS-30179
- Dexfenfluraminum [Latin]
- SR-01000868883
- S-5614 HYDROCHLORIDE
- (+)-(S)-N-ETHYL-.ALPHA.-METHYL-M-(TRIFLUOROMETHYL)PHENETHYLAMINE HYDROCHLORIDE
- Dexfenfluramine hydrochloride- Bio-X
- Dexfenfluramine hydrochloride [USAN]
- CHEMBL1887891
- Q27126873
- Isomeride
- Dexfenfluramine [INN:BAN]
- DTXCID0028797
- Dexfenfluramine HCl
- S-5614 HCL
- HSDB 7356
- SMR001338809
- NCGC00247710-02
- Dexfenfluramine hydrochloride (USAN)
- (S)-N-Ethyl-A-Methyl-3-(Trifluoromethyl)Benzeneethanamine Hydrochloride
- (2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
- C12H16F3N.ClH
- (S)-N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride
- CHEBI:59730
- (S)-N-Ethyl-alpha-methyl-m-(trifluoromethyl)phenethylamine hydrochloride
- C12-H16-F3-N.Cl-H
- FENFLURAMINE D-FORM HYDROCHLORIDE
- Glypolix
- AKOS024457243
- BENZENEETHANAMINE, N-ETHYL-.ALPHA.-METHYL-3-(TRIFLUOROMETHYL)-, HYDROCHLORIDE, (.ALPHA.S)-
- Dexafenfluramine hydrochloride
- Benzeneethanamine, N-ethyl-alpha-methyl-3-(trifluoromethyl)-, hydrochloride, (S)-
- (S)-N-Ethyl-alpha-methyl-3-(trifluoromet hyl)benzeneethanamine hydrochloride
- S 5614 HCl
- DTXSID7048871
- D03713
- UNII-PM28L0FHNP
- IP-001
- DEXFENFLURAMINE HYDROCHLORIDE (MART.)
- BENZENEETHANAMINE, N-ETHYL-ALPHA-METHYL-3-(TRIFLUOROMETHYL)-, HYDROCHLORIDE, (ALPHAS)-
- (S)-fenfluramine hydrochloride
- NS00081990
- DEA No. 1670
- Hydrochloride, Dexfenfluramine
-
- Inchi: 1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m0./s1
- InChI Key: ZXKXJHAOUFHNAS-FVGYRXGTSA-N
- SMILES: Cl.FC(C1=CC=CC(=C1)C[C@H](C)NCC)(F)F
Computed Properties
- Exact Mass: 267.10000
- Monoisotopic Mass: 267.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12A^2
Experimental Properties
- Color/Form: White crystalline powder
- Melting Point: 159-163°C
- Boiling Point: 243.1°Cat760mmHg
- Flash Point: 100.8°C
- Solubility: H2O: soluble10mg/mL
- PSA: 12.03000
- LogP: 4.43880
(S)-(+)-Fenfluramine Hydrochloride Security Information
- Hazardous Material transportation number:UN 2811
- Hazard Category Code: R23/24/25
- Safety Instruction: S22; S36/37/39; S45
- RTECS:SH6824000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Risk Phrases:R23/24/25
- Packing Group:III
- Safety Term:6.1(b)
- Packing Group:III
- Hazard Level:6.1(b)
(S)-(+)-Fenfluramine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F247596-50mg |
(S)-(+)-Fenfluramine Hydrochloride |
3239-45-0 | 50mg |
$ 92.00 | 2023-09-07 | ||
| TRC | F247596-100mg |
(S)-(+)-Fenfluramine Hydrochloride |
3239-45-0 | 100mg |
$125.00 | 2023-05-18 | ||
| TRC | F247596-500mg |
(S)-(+)-Fenfluramine Hydrochloride |
3239-45-0 | 500mg |
$150.00 | 2023-05-18 | ||
| TRC | F247596-1g |
(S)-(+)-Fenfluramine Hydrochloride |
3239-45-0 | 1g |
$ 227.00 | 2023-09-07 | ||
| TRC | F247596-5g |
(S)-(+)-Fenfluramine Hydrochloride |
3239-45-0 | 5g |
$ 643.00 | 2023-09-07 | ||
| TRC | F247596-10g |
(S)-(+)-Fenfluramine Hydrochloride |
3239-45-0 | 10g |
$1047.00 | 2023-05-18 |
(S)-(+)-Fenfluramine Hydrochloride Related Literature
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Xiunan Yan,Pan Li,Liangbao Yang,Jinhuai Liu Analyst 2016 141 5189
-
2. LXXIV.—The oxime of mesoxamide (isonitrosomalonamide) and some allied compounds. Part V. Structural and stereo-isomerism in the methyl ethers of the p-tolyl derivativesArthur Plowman,Martha Annie Whiteley J. Chem. Soc. Trans. 1924 125 587
-
Yan Xu,Xiao-ning Liu,Jun Zhou,Ying Liu,Tao Zheng Anal. Methods 2014 6 8284
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Bin Lei,Chaoyang Wang,Ran Zhang,Zhiyong Xue,Feifei Chen RSC Adv. 2023 13 10693
-
5. LIV.—The isomerism of the oximes. Part VIII. Carbanilino- and carbethoxy-derivatives of the oximes and the mechanism of isomeric change in the oximes and their derivativesOscar Lisle Brady,Frederick Percy Dunn J. Chem. Soc. Trans. 1916 109 650
Additional information on (S)-(+)-Fenfluramine Hydrochloride
(S)-(+)-Fenfluramine Hydrochloride and Its Significance in Modern Medicinal Chemistry
CAS No. 3239-45-0 corresponds to the compound (S)-(+)-Fenfluramine Hydrochloride, a chiral derivative of fenfluramine with significant applications in pharmaceutical research and development. This compound, characterized by its specific stereochemical configuration, has garnered attention for its potential therapeutic benefits and mechanistic insights into central nervous system modulation.
The hydrochloride salt form of (S)-(+)-Fenfluramine Hydrochloride enhances its solubility and bioavailability, making it a valuable intermediate in the synthesis of more complex pharmacological agents. Its molecular structure, featuring a phenethylamine core, allows for interactions with various neurotransmitter receptors, particularly those involved in appetite regulation and mood modulation.
In recent years, research on (S)-(+)-Fenfluramine Hydrochloride has expanded beyond its initial use as an anorectic agent. Studies have demonstrated its potential role in treating neurodegenerative disorders and cognitive impairments. The compound's ability to selectively bind to serotonin receptors has opened new avenues for investigating its neuroprotective properties. For instance, preclinical trials have shown promising results in reducing oxidative stress and inflammation in neuronal cells, which are hallmark features of conditions such as Alzheimer's disease and Parkinson's disease.
The stereochemistry of (S)-(+)-Fenfluramine Hydrochloride is a critical factor in determining its pharmacological effects. Unlike its racemic counterpart, which was associated with cardiovascular risks leading to its withdrawal from the market, the (S)-enantiomer exhibits a more favorable safety profile. This distinction underscores the importance of enantioselective drug design in modern medicinal chemistry. Advanced computational methods, including molecular docking and quantum mechanics simulations, have been employed to elucidate the binding interactions of (S)-(+)-Fenfluramine Hydrochloride with biological targets, providing insights into its mechanism of action.
Moreover, the synthesis of (S)-(+)-Fenfluramine Hydrochloride has been refined through asymmetric catalysis techniques, enabling high enantioselectivity and yield. These advancements not only improve the cost-effectiveness of producing the compound but also enhance the overall quality of pharmaceutical intermediates. The development of novel catalysts and reaction pathways has been a focal point in academic and industrial research, aiming to optimize the synthetic routes for chiral compounds like (S)-(+)-Fenfluramine Hydrochloride.
The pharmacokinetic properties of (S)-(+)-Fenfluramine Hydrochloride have also been extensively studied. Its rapid absorption and moderate metabolic clearance suggest potential applications in acute therapeutic scenarios. Additionally, investigations into its interaction with cytochrome P450 enzymes have provided valuable data for drug-drug interaction studies, ensuring safe co-administration with other medications. These studies are crucial for developing combination therapies that leverage the synergistic effects of multiple compounds.
In conclusion, (S)-(+)-Fenfluramine Hydrochloride (CAS No. 3239-45-0) represents a significant compound in the field of medicinal chemistry. Its unique stereochemical properties and diverse pharmacological applications make it a subject of intense research interest. As our understanding of neural mechanisms continues to evolve, compounds like (S)-(+)-Fenfluramine Hydrochloride are poised to play a pivotal role in the development of novel treatments for neurological and psychiatric disorders.
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